molecular formula C8H14N2O2 B2429203 3-Tert-butyl-1-methylimidazolidine-2,4-dione CAS No. 905484-77-7

3-Tert-butyl-1-methylimidazolidine-2,4-dione

Cat. No.: B2429203
CAS No.: 905484-77-7
M. Wt: 170.212
InChI Key: QFGQZTGOEHUXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-1-methylimidazolidine-2,4-dione, also known as BMTI, is a chemical compound with numerous applications in scientific research and industry. It has a molecular weight of 170.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O2/c1-8(2,3)10-6(11)5-9(4)7(10)12/h5H2,1-4H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds like 1,2,4-triazoline-3,5-diones (TADs) have shown remarkable reactivity toward a wide array of unsaturated hydrocarbons .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Molecular Dimerization

A study on the synthesis and characterization of derivatives of ferrocenyl methylhydantoin, including 1,3-bis(tert-butoxycarbonyl)-5-ferrocenyl-5-methylimidazolidine-2,4-dione, revealed the presence of hydrogen-bonded dimers. This was confirmed through X-ray diffraction, ESI-mass spectrometry, and various spectroscopic methods (Bisello et al., 2017).

Synthesis of Quinazoline-2,4(1H,3H)-diones

Research focused on the efficient transformation of CO2 into value-added chemicals, including the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles using ionic liquids. The study highlighted the use of these liquids as both solvent and catalyst in the reactions (Lu et al., 2014).

Synthesis of β-tropolone and Fused Heterocycle Derivatives

The condensation of benzoquinone derivatives with methylquinolines and benzimidazoles led to the formation of novel β-tropolones and heterocyclic systems. This study provided insights into the synthesis and potential applications of these compounds (Minkin et al., 2006).

Synthesis of Fluorinated Spiro [Indole-thiazinones/thiazolidinones]

A study on Brønsted acidic ionic liquids showed their use as catalysts for the synthesis of fluorinated spiro compounds. These synthesized compounds were evaluated as potential antihistamic agents (Arya et al., 2012).

Novel Bioactive 1,2,4-Oxadiazole Natural Product Analogs

Research on the synthesis of natural product analogs containing the 1,2,4-oxadiazole ring led to the creation of compounds with potential antitumor activity. This included the synthesis of derivatives from tert-butylamidoxime and aminobenzonitriles (Maftei et al., 2013).

Synthesis of Trifluoromethylated Furan Derivatives

A study explored the reaction between tert-butyl isocyanide and trifluoro-arylbutan-2,4-diones, leading to the synthesis of new trifluoromethylated furan derivatives. This research adds to the understanding of fluorinated compound synthesis (Mosslemin et al., 2004).

Enantiomerically Pure Imidazolidinones

Research demonstrated the preparation of enantiomerically pure cis- and trans-configurated 2-(tert-butyl)-3-methylimidazolidin-4-ones from amino acids. This study provided valuable insights into the synthesis of chiral nonracemic enolates (Naef & Seebach, 1985).

Synthesis of Imidazo-Thiazolo-Triazine Derivative

The synthesis of a novel imidazo-thiazolo-triazine derivative was achieved through aldol condensation and intramolecular ring-opening/closing reactions. This work contributes to the field of heterocyclic chemistry (Kravchenko et al., 2014).

Ionic Liquid-Accelerated Synthesis of Thiazolidine-2,4-diones

A study presented a rapid one-pot synthesis of thiazolidine-2,4-diones using ionic liquids. This approach highlighted significant rate enhancement and good selectivity in the reaction process (Yang et al., 2003).

Future Directions

While specific future directions for 3-Tert-butyl-1-methylimidazolidine-2,4-dione are not available, it’s worth noting that thiazolidin-4-ones, a related class of compounds, have shown a wide range of biological activities and have therapeutic importance . This suggests that this compound could also have potential applications in various areas of research and medicine.

Mechanism of Action

Target of Action

The primary targets of 3-Tert-butyl-1-methylimidazolidine-2,4-dione are currently unknown . This compound is a versatile small molecule scaffold , which suggests it could potentially interact with a variety of biological targets.

Biochemical Pathways

Given its status as a versatile small molecule scaffold , it may influence a variety of biochemical pathways depending on the specific targets it interacts with.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

Properties

IUPAC Name

3-tert-butyl-1-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)10-6(11)5-9(4)7(10)12/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGQZTGOEHUXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)CN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.